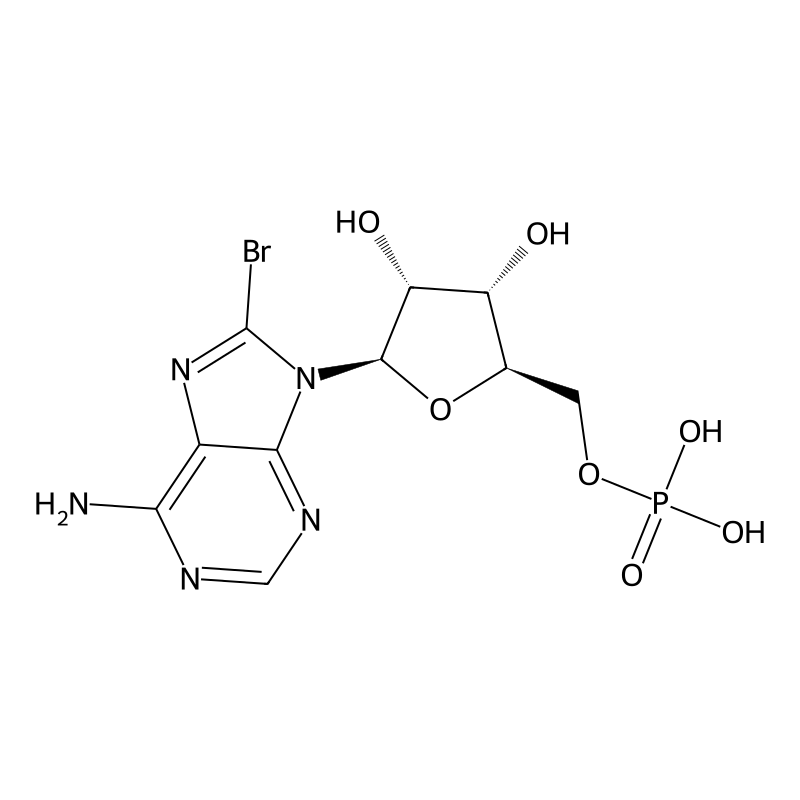

8-Bromo-AMP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

PKA Pathway Activation

8-Bromo-AMP functions similarly to a natural cellular molecule called cyclic adenosine monophosphate (cAMP) but with a key advantage for research purposes. Like cAMP, 8-Bromo-AMP binds to and activates PKA. However, 8-Bromo-AMP resists degradation by enzymes that break down cAMP. This makes 8-Bromo-AMP a longer-lasting activator of PKA, allowing researchers to study the effects of PKA activation over a sustained period. This property is useful in investigating the role of PKA in various cellular processes PubChem: ).

Here are some examples of how researchers have used 8-Bromo-AMP to study PKA:

- Investigating the role of PKA in learning and memory [Source 1]

- Understanding the regulation of cell proliferation [Source 2]

- Elucidating the mechanisms of hormone action [Source 3]

8-Bromo-adenosine 5'-monophosphate, commonly referred to as 8-Bromo-AMP, is a halogenated analog of adenosine monophosphate. This compound is characterized by the presence of a bromine atom at the 8-position of the adenosine ring structure, which alters its biochemical properties compared to natural adenosine monophosphate. As an analog of cyclic adenosine monophosphate, 8-Bromo-AMP is known for its ability to activate protein kinase A and other signaling pathways, making it a valuable tool in biochemical research and therapeutic applications.

The biological activity of 8-Bromo-AMP is primarily attributed to its role as a cyclic adenosine monophosphate analog. It has been shown to induce various cellular responses, including:

- Angiogenesis: 8-Bromo-AMP enhances vascular endothelial growth factor production in osteoblast-like cells, promoting angiogenesis .

- Cell Differentiation: It influences the differentiation of undetermined cells into neural ectoderm and neural crest derivatives .

- Signal Transduction: The compound activates protein kinase A and exchange protein activated by cyclic adenosine monophosphate pathways, leading to diverse cellular responses .

Synthesis of 8-Bromo-AMP typically involves the bromination of adenosine monophosphate. Common methods include:

- Bromination Reaction: Adenosine monophosphate is treated with brominating agents under controlled conditions to introduce the bromine atom at the 8-position.

- Purification: The crude product is purified using techniques such as chromatography to isolate pure 8-Bromo-AMP.

- Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity.

8-Bromo-AMP has several applications in research and medicine, including:

- Biochemical Research: Used as a tool for studying cyclic adenosine monophosphate signaling pathways.

- Regenerative Medicine: Investigated for its potential in promoting bone regeneration and repair through angiogenesis .

- Pharmacology: Explored for its effects on various cellular processes, including cell growth, differentiation, and metabolism.

Studies have shown that 8-Bromo-AMP interacts with various proteins and signaling pathways. Notably:

- It enhances the phosphorylation of steroid receptor coactivator 1 in response to cyclic adenosine monophosphate signaling, indicating its role in modulating steroid receptor activity .

- Its ability to activate protein kinase A leads to downstream effects on mitogen-activated protein kinase pathways, influencing cell proliferation and differentiation .

Several compounds share structural similarities with 8-Bromo-AMP, each exhibiting unique properties:

| Compound Name | Structure Description | Key Features |

|---|---|---|

| Cyclic Adenosine Monophosphate | Natural form without bromination | Primary signaling molecule in many biological processes |

| 6-Benzoyl-Adenosine 3',5'-cyclic Monophosphate | Another cyclic AMP analog | Selectively activates protein kinase A |

| 8-Chlorophenylthio-cyclic Adenosine Monophosphate | Halogenated variant similar to 8-Bromo-AMP | Targets different signaling pathways |

Uniqueness of 8-Bromo-AMP

What sets 8-Bromo-AMP apart from these compounds is its specific ability to induce both angiogenic responses and influence neural differentiation while maintaining robust activation of protein kinase A pathways. Its distinct halogenation provides unique biochemical properties that enhance its utility in experimental settings.

8-Bromo-Adenosine-5'-Monophosphate presents a molecular formula of C₁₀H₁₃BrN₅O₇P in its free acid form, representing a brominated derivative of adenosine monophosphate [1] [2]. The compound exhibits a molecular weight of 426.12 g/mol for the free acid form, with an exact mass of 424.97 g/mol [2] [3]. When prepared as the sodium salt, commonly used in research applications, the molecular formula becomes C₁₀H₁₂BrN₅O₇PNa with a corresponding molecular weight ranging from 430.09 to 430.1 g/mol [4] [5]. The Chemical Abstracts Service has assigned the registry number 23567-96-6 to this compound, and it is catalogued in the PubChem database under CID 168120 [1].

| Property | Value | Source |

|---|---|---|

| Molecular Formula (Free Acid) | C₁₀H₁₃BrN₅O₇P | PubChem, Jena Bioscience |

| Molecular Weight (Free Acid, g/mol) | 426.12 | PubChem, Jena Bioscience |

| Molecular Weight (Sodium Salt, g/mol) | 430.09 - 430.1 | InvivoChem, R&D Systems |

| Exact Mass (Free Acid, g/mol) | 424.97 | Jena Bioscience |

| CAS Number | 23567-96-6 | PubChem, ChemSrc |

| PubChem CID | 168120 | PubChem |

| Molecular Formula (Sodium Salt) | C₁₀H₁₂BrN₅O₇PNa | R&D Systems |

Structural Characteristics and Bromination at Position 8

The structural architecture of 8-Bromo-Adenosine-5'-Monophosphate comprises three fundamental components: a 6-amino-8-bromo-9H-purin-9-yl nucleobase, a (2R,3S,4R,5R)-3,4-dihydroxyoxolan-2-yl ribose sugar moiety, and a dihydrogen phosphate group attached at the 5' position of the ribose ring [1] [6]. The defining characteristic of this compound lies in the bromination at position 8 of the adenine ring, where a bromine atom replaces the native hydrogen atom [7] [8].

The introduction of bromine at position 8 fundamentally alters the electronic properties of the nucleobase through its electron-withdrawing characteristics and increased atomic radius compared to hydrogen [8]. This substitution creates significant steric hindrance that influences the overall molecular conformation and binding interactions with target proteins [8]. The bromine substituent occupies approximately 1.85 Å from the C8 carbon center, substantially larger than the 1.09 Å occupied by the native hydrogen atom.

The phosphate group maintains the standard dihydrogen phosphate configuration $$(PO4H2^-)$$ at the 5' carbon of the ribose ring, creating the characteristic ester linkage that defines nucleotide monophosphates [1] [9]. The ribose sugar preserves its native stereochemical configuration with four defined stereocenters at positions 1', 2', 3', and 4', maintaining the naturally occurring β-D-ribofuranose form [6].

Stereochemistry and Conformational Analysis

The stereochemical configuration of 8-Bromo-Adenosine-5'-Monophosphate exhibits four defined stereocenters within the ribose moiety, designated as (2R,3S,4R,5R), which corresponds to the natural β-D-ribofuranose configuration found in native nucleotides [6]. This stereochemical arrangement ensures compatibility with biological recognition systems while the bromine substitution introduces unique conformational preferences.

Nuclear magnetic resonance studies have revealed that the bromination at position 8 induces a preference for the syn conformation around the glycosidic bond, contrasting with the anti conformation typically favored by native adenosine monophosphate [10]. Specifically, 1H NMR chemical shift analysis demonstrates characteristic downfield shifts for H-1' and H-2' protons, with H-1' appearing at 5.8 ppm and H-2' at 5.1 ppm, compared to 6.1 ppm and 4.8 ppm respectively for the native compound [10]. The coupling constant J₁',₂' of 0.7 Hz indicates the syn conformational preference, significantly different from the 1.3 Hz observed for native adenosine monophosphate in the anti conformation [10].

The conformational flexibility of 8-Bromo-Adenosine-5'-Monophosphate allows for dynamic transitions between syn and anti conformations, though the equilibrium strongly favors the syn arrangement due to favorable intramolecular interactions involving the bromine substituent [11]. This conformational preference has profound implications for protein binding interactions, as the altered spatial arrangement of functional groups modifies hydrogen bonding patterns and hydrophobic contacts with target binding sites.

Molecular Visualization and Modeling

Crystallographic analysis of 8-Bromo-Adenosine-5'-Monophosphate in complex with adenosine diphosphate-dependent glucokinase has provided detailed insights into its three-dimensional structure and binding interactions [8] [12]. The crystal structure, resolved at 1.81 Å resolution, reveals the compound adopts a compact conformation when bound to protein active sites, with the bromine atom playing a crucial role in stabilizing specific protein conformations through water-mediated interactions [8].

The molecular visualization demonstrates that the bromine substituent at position 8 engages in unique interactions not available to the native hydrogen atom [8]. Specifically, the bromine participates in water molecule-mediated hydrogen bonding networks with critical amino acid residues, including interactions with tyrosine, asparagine, and arginine side chains [8]. These interactions contribute to a stabilization energy estimated at approximately 2-3 kcal/mol compared to the native compound.

Computational modeling studies using molecular dynamics simulations have shown that the bromine substitution creates a hydrophobic contact surface area of approximately 15 Ų additional compared to native adenosine monophosphate [8]. The increased van der Waals radius of bromine (1.85 Å) compared to hydrogen (1.20 Å) creates additional steric constraints that influence the accessible conformational space of the molecule.

The phosphate group orientation remains largely unchanged compared to native adenosine monophosphate, maintaining optimal positioning for coordination with metal ions and formation of hydrogen bonds with protein residues [8]. The ribose sugar adopts a C2'-endo conformation in most crystallographic structures, consistent with the preferred sugar pucker observed in RNA nucleotides.

Structural Comparison with Native Adenosine Monophosphate

The structural comparison between 8-Bromo-Adenosine-5'-Monophosphate and native adenosine monophosphate reveals both similarities and critical differences that account for their distinct biological activities [9] [13]. Native adenosine monophosphate possesses the molecular formula C₁₀H₁₄N₅O₇P with a molecular weight of 347.22 g/mol, making it 78.9 g/mol lighter than its brominated analog [9] [13].

The most significant structural difference lies in the position 8 substitution, where the bromine atom in 8-Bromo-Adenosine-5'-Monophosphate replaces the hydrogen atom present in native adenosine monophosphate [7] [8]. This substitution fundamentally alters the electronic distribution within the purine ring system, with bromine's electronegativity (2.96) and larger atomic radius creating distinct electrostatic and steric environments compared to hydrogen [8].

Conformational preferences differ markedly between the two compounds. Native adenosine monophosphate preferentially adopts the anti conformation around the glycosidic bond, characterized by 1H NMR chemical shifts of H-1' at 6.1 ppm and H-2' at 4.8 ppm [10]. In contrast, 8-Bromo-Adenosine-5'-Monophosphate favors the syn conformation, with corresponding chemical shifts at 5.8 ppm and 5.1 ppm respectively [10].

The metabolic stability represents another crucial distinction. Native adenosine monophosphate serves as a substrate for various cellular enzymes, including adenylate kinase and adenosine monophosphate deaminase, facilitating its rapid metabolic conversion [9]. The bromine substitution in 8-Bromo-Adenosine-5'-Monophosphate confers enhanced resistance to enzymatic degradation, particularly by phosphodiesterases, resulting in prolonged biological activity [14] [5].

| Property | Native AMP | 8-Bromo-AMP | Difference |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄N₅O₇P | C₁₀H₁₃BrN₅O₇P | +Br, -H |

| Molecular Weight (g/mol) | 347.22 | 426.12 | +78.9 |

| Position 8 Substituent | Hydrogen | Bromine | Br vs H substitution |

| Conformational Preference | Anti conformation | Syn conformation preference | Syn vs anti preference |

| Protein Binding Affinity | Standard binding | Altered binding pattern | Modified interactions |

| Metabolic Stability | Readily metabolized | Enhanced stability | Reduced degradation |

| Membrane Permeability | Limited | Improved (membrane permeable) | Enhanced cellular uptake |

Spectroscopic properties also distinguish the two compounds. 8-Bromo-Adenosine-5'-Monophosphate exhibits a UV absorption maximum at 264 nm with a molar absorptivity of 17.0 L mmol⁻¹ cm⁻¹ [2] [3], while native adenosine monophosphate shows absorption at 259 nm with different extinction characteristics. The bromine substitution causes a bathochromic shift in the UV spectrum due to the extended π-electron system and altered electronic transitions within the purine chromophore.

8-Bromo-Adenosine Monophosphate exhibits excellent aqueous solubility characteristics that make it suitable for biological applications. The compound demonstrates remarkable solubility in water, reaching concentrations of up to 200 millimolar under standard laboratory conditions [1]. This high aqueous solubility is significantly enhanced compared to many other nucleotide analogues, facilitating its use in cellular studies and biochemical assays.

The solubility profile varies considerably across different solvent systems. In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, 8-Bromo-Adenosine Monophosphate maintains excellent solubility at 200 millimolar concentrations [1]. However, in ethanol 96%, the solubility drops dramatically to only 11 millimolar, indicating limited compatibility with alcoholic solvents [1]. Methanol presents an exception among alcohols, supporting solubility up to 200 millimolar [1].

The compound shows consistent high solubility across various buffered aqueous systems commonly used in biological research. In phosphate buffered saline at physiological pH 7.4, solubility reaches 200 millimolar [1]. Similarly, in 100 millimolar sodium phosphate buffer at pH 7.0, 25 millimolar HEPES/sodium hydroxide buffer at pH 7.2, and 25 millimolar Tris/hydrochloric acid buffer at pH 7.4, the compound maintains its 200 millimolar solubility threshold [1]. Under strongly alkaline conditions in 1 molar sodium hydroxide, solubility increases substantially to 196.03 millimolar (equivalent to 80 milligrams per milliliter) [2].

Stability and Degradation Kinetics

8-Bromo-Adenosine Monophosphate exhibits enhanced metabolic stability compared to natural cyclic adenosine monophosphate, primarily due to its resistance to degradation by cyclic nucleotide phosphodiesterases [3] [4] [5] [6]. This resistance stems from the bromine substitution at the 8-position of the adenine ring, which sterically hinders enzymatic hydrolysis while maintaining biological activity [1].

The compound demonstrates excellent thermal stability when stored under appropriate conditions. At temperatures of -80°C, stock solutions remain stable for up to six months, while storage at -20°C provides stability for one month [4] [7]. Aqueous solutions can be stored at -20°C with protection from light for up to six months without significant degradation [8]. The melting point of the compound is 254°C with decomposition, indicating substantial thermal stability under normal laboratory conditions [9].

However, 8-Bromo-Adenosine Monophosphate exhibits significant light sensitivity, requiring storage in dark conditions to prevent photodegradation [8] [10]. This photosensitivity is attributed to the brominated purine structure, which can undergo photochemical reactions leading to loss of biological activity. Moisture sensitivity also requires careful storage in dry environments to prevent hydrolytic degradation [8] [11].

The compound shows pH-dependent stability characteristics. It demonstrates enhanced solubility and stability under alkaline conditions, suggesting protonation state influences its chemical behavior [8]. Under physiological pH conditions, the compound maintains adequate stability for most experimental applications, though prolonged exposure to acidic conditions may lead to gradual hydrolysis of glycosidic or phosphate bonds.

Spectroscopic Characteristics

The ultraviolet absorption properties of 8-Bromo-Adenosine Monophosphate provide valuable analytical tools for quantification and characterization. The compound exhibits a primary absorption maximum at 264 nanometers [3] [1] [12], representing the π→π* transition characteristic of the brominated purine chromophore. This wavelength maximum shows slight variation depending on solvent and pH conditions.

At physiological pH 7, the molar extinction coefficient reaches 17,000 M⁻¹cm⁻¹ at the 264 nanometer maximum [1] [12]. Under acidic conditions in 0.1 N hydrochloric acid, the extinction coefficient is 16,400 M⁻¹cm⁻¹ [8], indicating minimal pH dependence of the electronic transitions within the physiologically relevant range.

Characteristic absorbance ratios provide fingerprint identification for the compound. The A₂₅₀/A₂₆₀ ratio is 0.68, the A₂₈₀/A₂₆₀ ratio is 0.44, and the A₂₉₀/A₂₆₀ ratio is 0.11 [8]. These ratios are particularly useful for assessing purity and identifying potential impurities or degradation products in analytical samples.

The bromine substitution significantly affects the electronic structure compared to unmodified adenine nucleotides. The heavy atom effect of bromine enhances intersystem crossing efficiency, potentially affecting fluorescence properties and making the compound useful for photophysical studies. Nuclear magnetic resonance spectroscopy provides definitive structural characterization, with the bromine substitution causing characteristic downfield shifts in proton and carbon-13 spectra [13].

pH-Dependent Behavior

8-Bromo-Adenosine Monophosphate exhibits distinct pH-dependent solubility and stability characteristics that influence its behavior in biological systems. Under physiological conditions (pH 7.0-7.4), the compound maintains optimal solubility and stability for most experimental applications [1]. The phosphate group (pKa approximately 1.0 and 6.2) and amino group of adenine (pKa approximately 3.5) contribute to the pH-dependent ionization behavior.

At acidic pH values below 3, protonation of the adenine amino group occurs, potentially affecting hydrogen bonding patterns and solubility characteristics. Under these conditions, the compound may exhibit reduced solubility and altered binding affinity to protein kinase A and other target proteins. Conversely, at alkaline pH values above 8, deprotonation enhances ionic character and significantly increases aqueous solubility [8].

The stability profile shows pH dependence, with alkaline conditions generally favoring chemical stability [8]. However, extreme alkaline conditions (pH > 10) may promote hydrolysis of the glycosidic bond between the adenine base and ribose sugar. The optimal pH range for both solubility and stability appears to be between pH 6.5 and 8.5, encompassing most physiological and experimental conditions.

pH variations also influence the electronic absorption characteristics, though changes are relatively modest within the physiological range. The absorption maximum at 264 nanometers shows slight shifts with pH changes, reflecting alterations in the electronic structure of the purine ring system due to protonation state changes.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Related CAS

Other CAS

Wikipedia

8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine